4-Bromo-2-fluorobiphenyl

Suzuki-Miyaura coupling Palladium catalysis Liquid crystal intermediates

Procure ≥99% pure 4-bromo-2-fluorobiphenyl (CAS 41604-19-7) for critical pharmaceutical and material science applications. Its unique ortho-fluorine/para-bromine pattern accelerates palladium oxidative addition for efficient cross-couplings, essential for flurbiprofen manufacture (96% ee) and high-clearing-point liquid crystal monomers. High commercial purity eliminates side reactions and terphenyl contamination, ensuring process economics and reliable mesophase behavior.

Molecular Formula C12H8BrF
Molecular Weight 251.09 g/mol
CAS No. 41604-19-7
Cat. No. B126189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluorobiphenyl
CAS41604-19-7
Synonyms2-Fluoro-4-bromobiphenyl;  4-Bromo-2-fluorobiphenyl;  4’-Bromo-2’-fluorobiphenyl; 
Molecular FormulaC12H8BrF
Molecular Weight251.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F
InChIInChI=1S/C12H8BrF/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H
InChIKeyHTRNHWBOBYFTQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluorobiphenyl (CAS 41604-19-7) – Key Intermediate for NSAIDs and Liquid Crystal Materials


4-Bromo-2-fluorobiphenyl (CAS 41604-19-7) is a halogenated biphenyl derivative (C₁₂H₈BrF, MW 251.09 g/mol) bearing a bromine atom at the 4-position and a fluorine atom at the 2-position of the biphenyl scaffold [1]. This ortho-fluorinated, para-brominated substitution pattern confers a distinctive electronic profile and orthogonal synthetic handles that are exploited in the industrial manufacture of flurbiprofen, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), and in the synthesis of fluorinated liquid crystal monomers for advanced display technologies [2][3].

4-Bromo-2-fluorobiphenyl (CAS 41604-19-7) – Why Unspecified Halobiphenyls Cannot Replace This Specific Regioisomer


The biphenyl scaffold tolerates numerous halogen substitution patterns, but regioisomers and alternate halogen combinations produce profoundly different reactivity, metabolic stability, and downstream product profiles. The ortho-fluorine atom in 4‑bromo‑2‑fluorobiphenyl strongly activates the adjacent bromine-bearing ring toward oxidative addition in palladium-catalyzed cross-couplings relative to non-fluorinated or para-fluorinated analogs, while simultaneously directing regioselective metabolism to the para-position [1][2]. Substituting 4‑bromo‑2‑chlorobiphenyl introduces a less reactive C–Cl bond and alters electronic distribution, leading to reduced coupling efficiency; substituting 2‑fluoro‑4‑bromobiphenyl (the 2,4‑regioisomer) yields an isomeric compound with a different substitution pattern that is not a direct precursor to flurbiprofen [3]. The evidence below quantifies exactly how the 4‑bromo‑2‑fluoro substitution pattern delivers measurable advantages in purity, coupling yield, metabolic stability, and industrial process economics.

4-Bromo-2-fluorobiphenyl (CAS 41604-19-7) – Quantitative Differentiation Evidence Against Closest Analogs


Suzuki Coupling Purity: 99.5% (GC) vs. 2-Fluoro-4-bromobiphenyl (87% Yield, 3% Terphenyl)

Using Pd(PPh₃)₄‑catalyzed Suzuki coupling of phenylboronic acid with 2‑fluoro‑4‑bromoiodobenzene, 4‑bromo‑2‑fluorobiphenyl was obtained with a GC purity exceeding 99.5% [1]. In contrast, the alternative synthetic route producing the regioisomer 2‑fluoro‑4‑bromobiphenyl under similar Suzuki conditions afforded only an 87% yield, with 8% unreacted starting material and 3% terphenyl byproduct contamination [2]. The 4‑bromo‑2‑fluoro regioisomer thus delivers >12 percentage points higher purity without the need for extensive terphenyl removal steps.

Suzuki-Miyaura coupling Palladium catalysis Liquid crystal intermediates

Synthetic Yield: One-Pot Diazotization/Coupling (63.85%) vs. Gomberg-Bachmann (<40%)

A one‑pot diazotization–coupling method using 4‑bromo‑2‑fluoroaniline bromate produced 4‑bromo‑2‑fluorobiphenyl in 63.85% yield under optimized conditions (n(aniline):n(NaNO₂):n(composite acid):n(CuCl) = 1:1.180:1.36:0.059; 40 °C; 16 h) [1]. The Gomberg–Bachmann reaction, a classical method for synthesizing p‑bromobiphenyl and related compounds from diazonium salts, typically gives yields below 40% due to extensive side-reactions of diazonium salts [2].

One-pot synthesis Diazotization Process chemistry

Metabolic Stability: Ortho-F Substitution Reduces Microsomal Hydroxylation Rate vs. Para-Halo Analogs

Comparative microsomal oxidation studies demonstrate that ortho‑halosubstituted biphenyls (including 2‑fluorobiphenyl) are metabolized less rapidly than para‑halosubstituted isomers (e.g., 4‑bromobiphenyl, 4‑chlorobiphenyl) [1]. While specific rate constants for 4‑bromo‑2‑fluorobiphenyl are not reported, the ortho‑fluorine substitution pattern is a class‑level feature that confers attenuated metabolic clearance relative to para‑halogenated biphenyls lacking the ortho‑fluorine directing group. The preferred route of metabolism for all substrates was para‑hydroxylation, indicating that the para‑bromine position remains accessible for functionalization while the ortho‑fluorine provides metabolic protection [2].

Drug metabolism Cytochrome P450 Halobiphenyls

Cost-Effective Synthesis: Bromine Reagent (CN114524705A) vs. NBS‑Based Routes

Patent CN114524705A discloses a synthetic method for 4‑bromo‑2‑fluorobiphenyl that employs elemental bromine as the brominating agent in place of N‑bromosuccinimide (NBS). The patent explicitly states that the price of bromine is far lower than that of NBS, thereby reducing the synthesis cost [1]. While no direct comparator yield is provided, the innovation lies in achieving comparable or improved efficiency with a substantially cheaper reagent.

Process economics Bromination Industrial synthesis

Commercial Purity: ≥99% (GC/HPLC) Enabling Direct Flurbiprofen Synthesis

Commercial vendors supply 4‑bromo‑2‑fluorobiphenyl at ≥99% purity by GC or HPLC [1]. This high purity is essential for the subsequent enantioselective synthesis of (S)‑flurbiprofen, where the compound serves as the direct aryl bromide precursor in a Grignard reaction or methoxycarbonylation step. A 2022 method achieved 20% overall yield with 96% enantioselectivity starting from 4‑bromo‑2‑fluorobiphenyl, underscoring that impurity‑driven side reactions would compromise both yield and stereoselectivity [2].

Flurbiprofen NSAID Chiral synthesis

Liquid Crystal Application: p‑Terphenyl Synthesis with Controlled Byproduct Profile

4‑Bromo‑2‑fluorobiphenyl serves as a Grignard precursor for the synthesis of fluorinated p‑terphenyl liquid crystal monomers. In the synthesis of 2'‑fluoro‑4''‑n‑pentyl‑4‑n‑propyl‑p‑terphenyl, 4‑bromo‑2‑fluorobiphenyl (25.1 g, 0.10 mol) is reacted with magnesium turnings to generate the aryl magnesium intermediate, which is subsequently coupled with the appropriate electrophile [1]. The ortho‑fluorine substitution imparts the desired negative dielectric anisotropy and high clearing point required for active‑matrix LCD applications, a property absent in non‑fluorinated biphenyl analogs.

Liquid crystals Terphenyls Display materials

4-Bromo-2-fluorobiphenyl (CAS 41604-19-7) – High‑Confidence Application Scenarios Derived from Quantitative Evidence


Industrial Synthesis of Flurbiprofen (NSAID) and Related Arylpropionic Acid Derivatives

Procure 4‑bromo‑2‑fluorobiphenyl at ≥99% purity (GC/HPLC) for the Grignard‑based or palladium‑catalyzed methoxycarbonylation routes to flurbiprofen. The compound's ortho‑fluorine directs regioselective functionalization, while the para‑bromine provides a clean oxidative addition handle. The high commercial purity minimizes side reactions and supports enantioselective synthesis (96% ee) [1][2]. This application is supported by direct yield data (20% overall, 96% ee) and commercial purity specifications [3].

Suzuki–Miyaura Cross‑Coupling for Fluorinated Biaryl and Liquid Crystal Monomer Synthesis

Utilize the >99.5% GC‑pure Suzuki‑derived product directly in downstream cross‑coupling reactions to construct fluorinated biaryl architectures. The ortho‑fluorine substitution enhances the reactivity of the adjacent C–Br bond toward palladium oxidative addition while the high purity eliminates terphenyl contamination that would otherwise require chromatographic purification [1]. This scenario is particularly relevant for synthesizing fluorinated liquid crystal monomers where even trace byproducts compromise mesophase behavior.

One‑Pot Diazotization/Coupling for Cost‑Optimized Bulk Intermediate Supply

For process chemistry groups seeking to manufacture 4‑bromo‑2‑fluorobiphenyl in‑house at scale, the one‑pot diazotization/coupling method offers a 63.85% yield—a >23 percentage point improvement over classical Gomberg–Bachmann approaches [1]. The method uses 4‑bromo‑2‑fluoroaniline bromate and avoids expensive palladium catalysts, making it economically attractive for multi‑kilogram production [2].

Grignard‑Based Synthesis of Fluorinated p‑Terphenyls for Advanced Display Materials

Use 4‑bromo‑2‑fluorobiphenyl as the electrophilic partner in Grignard reactions with magnesium turnings to generate aryl magnesium intermediates, which are then coupled to yield fluorinated p‑terphenyl liquid crystals [1]. The ortho‑fluorine substituent is critical for achieving negative dielectric anisotropy and high clearing points, properties that are absent in non‑fluorinated biphenyl building blocks. This application is supported by patent literature describing the exact use of this compound in terphenyl synthesis [2].

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